molecular formula C9H14IN3 B11789895 N-(tert-Butyl)-5-iodo-6-methylpyrimidin-4-amine

N-(tert-Butyl)-5-iodo-6-methylpyrimidin-4-amine

Cat. No.: B11789895
M. Wt: 291.13 g/mol
InChI Key: LAGNFXJRHGXTNV-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-5-iodo-6-methylpyrimidin-4-amine: is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. The presence of the tert-butyl group, iodine, and methyl group in this compound makes it unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butyl)-5-iodo-6-methylpyrimidin-4-amine typically involves the iodination of a pyrimidine derivative followed by the introduction of the tert-butyl group. One common method involves the use of tert-butyl nitrite (TBN) as a source of the tert-butyl group. The reaction is carried out under mild conditions, often in the presence of a catalyst such as boron trifluoride etherate .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions followed by tert-butylation. The use of flow microreactor systems can enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(tert-Butyl)-5-iodo-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrimidines.

Scientific Research Applications

Chemistry: N-(tert-Butyl)-5-iodo-6-methylpyrimidin-4-amine is used as an intermediate in the synthesis of more complex organic molecules. It can be used in the preparation of heterocyclic compounds and as a building block in organic synthesis .

Biology: It can be used in the synthesis of inhibitors for specific enzymes or receptors .

Medicine: In medicinal chemistry, this compound can be used in the development of new drugs. Its unique structure allows for the exploration of new therapeutic targets .

Industry: The compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various industrial applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-5-iodo-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The tert-butyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes or receptors effectively. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

    N-(tert-Butyl)-5-iodo-6-methylpyrimidin-4-amine: can be compared with other pyrimidine derivatives such as:

Uniqueness: The presence of the iodine atom in this compound makes it unique compared to its chloro, bromo, and fluoro counterparts. Iodine’s larger atomic size and different electronic properties can lead to distinct reactivity and binding characteristics .

Properties

Molecular Formula

C9H14IN3

Molecular Weight

291.13 g/mol

IUPAC Name

N-tert-butyl-5-iodo-6-methylpyrimidin-4-amine

InChI

InChI=1S/C9H14IN3/c1-6-7(10)8(12-5-11-6)13-9(2,3)4/h5H,1-4H3,(H,11,12,13)

InChI Key

LAGNFXJRHGXTNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)NC(C)(C)C)I

Origin of Product

United States

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